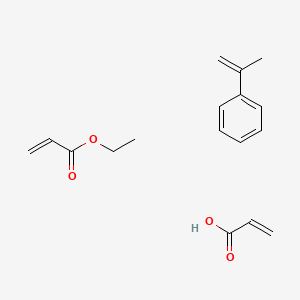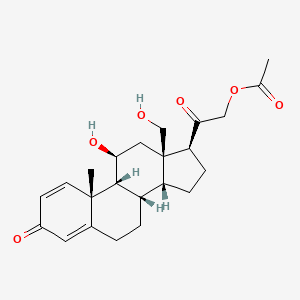
1-Dehydroaldosterone 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydroaldosterone 21-acetate is a synthetic steroid compound derived from aldosterone It is characterized by its unique structure, which includes an acetate group at the 21st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydroaldosterone 21-acetate can be synthesized through various chemical reactions. One common method involves the basic solvolysis of corresponding 18-esters of aldosterone 21-acetate. This process includes the detachment of the 21-acetate ester and the migration of the ester in the 18-position towards the 21-position .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions: 1-Dehydroaldosterone 21-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Scientific Research Applications
1-Dehydroaldosterone 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of conditions related to aldosterone imbalance.
Industry: It is used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 1-Dehydroaldosterone 21-acetate involves its interaction with specific molecular targets and pathways. It primarily acts on mineralocorticoid receptors, influencing the regulation of electrolyte and water balance in the body. This interaction leads to increased renal retention of sodium and excretion of potassium, which is crucial for maintaining homeostasis .
Comparison with Similar Compounds
Aldosterone: A naturally occurring hormone with similar regulatory functions.
Dehydroepiandrosterone: Another steroid hormone with distinct biological roles.
Corticosterone: A glucocorticoid involved in stress response and immune regulation.
Uniqueness: 1-Dehydroaldosterone 21-acetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetate group at the 21st position differentiates it from other similar compounds, making it valuable for specific research and therapeutic applications .
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h7-9,16-19,21,24,27H,3-6,10-12H2,1-2H3/t16-,17+,18+,19-,21-,22-,23+/m0/s1 |
InChI Key |
ZILQESIRZUNREF-IPRGIAJGSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)CO |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


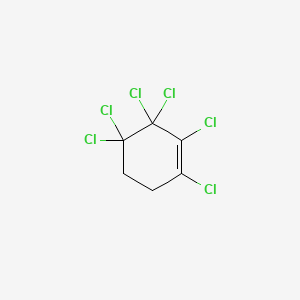
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)
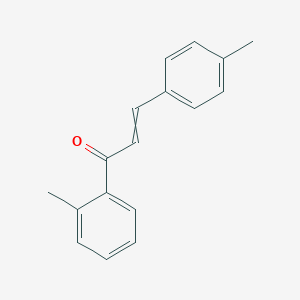
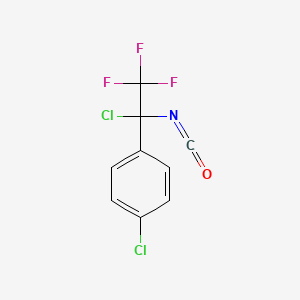
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
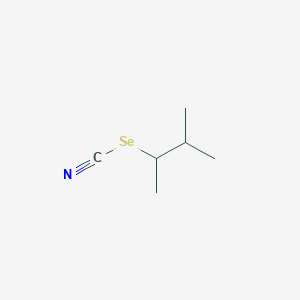
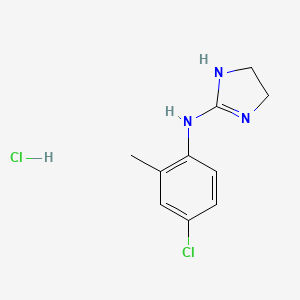
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
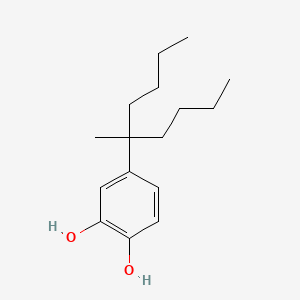
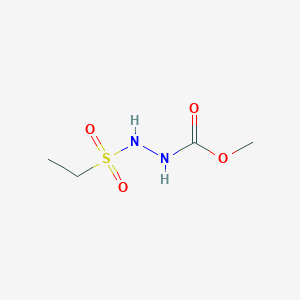
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
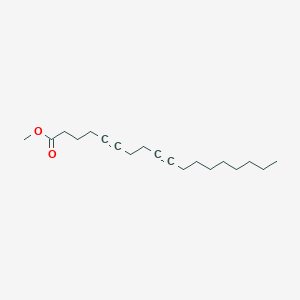
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
